4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
Overview
Description
“4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid” is a chemical compound with the CAS Number: 1435989-87-9 . It has a molecular weight of 319.32 . The IUPAC name for this compound is 4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H13N3O3/c1-24-12-8-6-11(7-9-12)16-10-15(18(22)23)19-17-13-4-2-3-5-14(13)20-21(16)17/h2-10H,1H3,(H,22,23) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a melting point of 279–278 °C . The 1H NMR and 13C NMR values are also provided , which can give insights into the compound’s structure.Scientific Research Applications
Synthesis and Chemical Properties
- Metal-Free Regioselective Synthesis: A metal-free approach for synthesizing pyrimido-fused indazoles, including 4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid derivatives, has been developed. This method involves a domino reaction using 3-aminoindazole, aryl aldehydes, and acetophenones, yielding a variety of pyrimidoindazole compounds with good antioxidant activity and fluorescence properties (Palaniraja et al., 2016).
- Crystallographic Characterization: The structural features of pyrimido[1,2-b]indazole derivatives have been explored using various spectroscopic techniques, including NMR, FT-IR, and HR-MS, with some compounds exhibiting significant π-electron delocalization (Ramle et al., 2022).
Photophysical Properties
- Fluorescence Studies: Certain pyrimido-fused indazole derivatives, including the 4-(4-methoxyphenyl) variant, have been found to exhibit notable fluorescence characteristics. This makes them potentially useful for applications in fluorescence imaging and as fluorophores in various scientific studies (Palaniraja et al., 2016).
Potential Biological and Medicinal Applications
- Monoamine Oxidase Inhibitors: Pyrimido[1,2-b]indazole derivatives have been identified as selective inhibitors of human monoamine oxidase B, with potential applications in neuroprotective treatments, particularly for conditions like Parkinson's disease (Jismy et al., 2020).
- Anticancer Activity: Some pyrimido[1,2-b]indazole derivatives have shown promising anticancer activity in vitro, particularly against A-549 cell lines, suggesting potential for development as anticancer agents (Yakaiah et al., 2007).
Miscellaneous Applications
- Corrosion Inhibition: Derivatives of pyrimido[1,2-b]indazole, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown effectiveness in inhibiting corrosion of mild steel in acidic environments, indicating potential applications in industrial corrosion control (Bentiss et al., 2009).
properties
IUPAC Name |
4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-24-12-8-6-11(7-9-12)16-10-15(18(22)23)19-17-13-4-2-3-5-14(13)20-21(16)17/h2-10H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZBLYSIHDCGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC=CC4=NN23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.